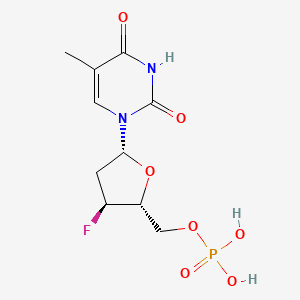
6-(Phenylthio)nicotinonitrile
Übersicht
Beschreibung
6-(Phenylthio)nicotinonitrile, also known as PTN, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PTN is a member of the nicotinonitrile family and is a potent inhibitor of protein kinase CK2, a key enzyme involved in various cellular processes.
Wirkmechanismus
6-(Phenylthio)nicotinonitrile works by inhibiting the activity of protein kinase CK2, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting CK2, 6-(Phenylthio)nicotinonitrile disrupts these processes, leading to the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects
6-(Phenylthio)nicotinonitrile has been shown to have several biochemical and physiological effects. In vitro studies have shown that 6-(Phenylthio)nicotinonitrile inhibits the growth of cancer cells, induces apoptosis, and reduces inflammation. In vivo studies have also shown that 6-(Phenylthio)nicotinonitrile has anticancer and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-(Phenylthio)nicotinonitrile in lab experiments is its potency and specificity. 6-(Phenylthio)nicotinonitrile is a potent inhibitor of CK2, making it an effective tool for studying the role of CK2 in various cellular processes. However, one of the limitations of using 6-(Phenylthio)nicotinonitrile is its toxicity. 6-(Phenylthio)nicotinonitrile has been shown to have toxic effects on some cell lines, making it necessary to use caution when handling and using the compound.
Zukünftige Richtungen
There are several future directions for research on 6-(Phenylthio)nicotinonitrile. One direction is to investigate the potential of 6-(Phenylthio)nicotinonitrile as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore the role of CK2 in other cellular processes and identify other potential targets for 6-(Phenylthio)nicotinonitrile. Additionally, further studies are needed to determine the optimal dosage and administration of 6-(Phenylthio)nicotinonitrile for therapeutic purposes.
Conclusion
In conclusion, 6-(Phenylthio)nicotinonitrile is a promising compound with potential applications in cancer research and the treatment of inflammatory diseases. Its potency and specificity make it an effective tool for studying the role of CK2 in various cellular processes. However, its toxicity should be considered when handling and using the compound. Further research is needed to fully understand the potential of 6-(Phenylthio)nicotinonitrile as a therapeutic agent and to identify other potential targets for the compound.
Wissenschaftliche Forschungsanwendungen
6-(Phenylthio)nicotinonitrile has been shown to have potential applications in various scientific research fields. One of the most significant applications is in cancer research. 6-(Phenylthio)nicotinonitrile has been found to inhibit the growth of cancer cells by targeting CK2, which is overexpressed in many types of cancer. 6-(Phenylthio)nicotinonitrile has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
6-phenylsulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2S/c13-8-10-6-7-12(14-9-10)15-11-4-2-1-3-5-11/h1-7,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDVHTWWMQBBRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371892 | |
| Record name | 6-(PHENYLTHIO)NICOTINONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
259683-21-1 | |
| Record name | 6-(PHENYLTHIO)NICOTINONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]-](/img/structure/B3050363.png)







